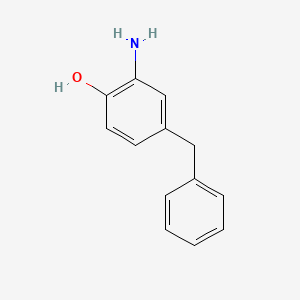

2-Amino-4-benzylphenol

Descripción general

Descripción

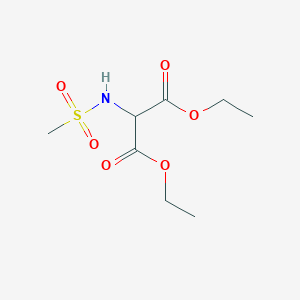

2-Amino-4-benzylphenol is a useful research compound. Its molecular formula is C13H13NO and its molecular weight is 199.253. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antitumor Properties

2-Amino-4-benzylphenol derivatives, particularly 2-(4-Aminophenyl)benzothiazoles, exhibit potent antitumor properties. These compounds are biotransformed by cytochrome P450 1A1, leading to the formation of DNA adducts in sensitive tumor cells. They selectively induce cytochrome P450 1A1 activity in carcinoma cells, which is crucial for their antitumor activity. This selective induction distinguishes sensitive tumors from resistant ones, making these compounds potentially suitable for clinical evaluation as antitumor agents (Bradshaw et al., 2002), (Leong et al., 2003).

Chemical Synthesis and Reactivity

In chemical synthesis, this compound and its derivatives are used for various reactions. For instance, they are involved in the chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates to produce compounds of biological interest. This process is characterized by a formation of the corresponding thiourea followed by elimination of thiocyanic acid (Singh et al., 2017). Moreover, methods for the specific preparation of acyl-2-aminophenols have been reported, highlighting their utility in synthetic chemistry (Aichaoui et al., 1990).

Biological Evaluation

Several this compound derivatives have been synthesized and evaluated for their biological activities. These compounds exhibit broad-spectrum antimicrobial and antidiabetic activities. Their interaction with human DNA has also been studied, indicating their potential as anticancer agents (Rafique et al., 2022). Additionally, their antioxidant, lipoxygenase inhibition, and antibacterial properties have been explored, showing significant biological activities (Aslam et al., 2016).

Mecanismo De Acción

Target of Action

Similar compounds are known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that benzylic compounds can undergo reactions via an sn1 pathway, facilitated by the resonance-stabilized carbocation . This suggests that 2-Amino-4-benzylphenol might interact with its targets through a similar mechanism.

Biochemical Pathways

For instance, they can be part of the shikimate pathway for the biosynthesis of phenolic acids .

Pharmacokinetics

The molecular weight of the compound is 199248 Da , which is within the range that generally allows for good bioavailability.

Result of Action

Similar compounds have been shown to exhibit various biological activities, including antimicrobial effects .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 2-Amino-4-benzylphenol are largely determined by its molecular structure . The presence of an amino group (-NH2) and a benzyl group in its structure suggests that it can participate in various biochemical reactions

Cellular Effects

It is hypothesized that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is possible that it interacts with certain enzymes or cofactors, and may influence metabolic flux or metabolite levels

Transport and Distribution

It is possible that it interacts with certain transporters or binding proteins, influencing its localization or accumulation

Propiedades

IUPAC Name |

2-amino-4-benzylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c14-12-9-11(6-7-13(12)15)8-10-4-2-1-3-5-10/h1-7,9,15H,8,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KELKWZKNBJTIRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=C(C=C2)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(3-Pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-4-carbonitrile](/img/structure/B2485370.png)

![N-(2-chlorophenyl)-2-(6,9-difluoro-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2485378.png)

![1-[(4-Chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one](/img/structure/B2485382.png)

![2,4,7-Trimethyl-6-[2-(2-oxopropoxy)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2485384.png)

![6-Bromo-2-(difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine](/img/structure/B2485385.png)